molecular formula C4H6FN3O2S B6150549 (1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride CAS No. 2172029-58-0

(1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride

Cat. No. B6150549
CAS RN: 2172029-58-0
M. Wt: 179.2
InChI Key:
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Description

1H-1,2,3-Triazole compounds play a vital role in pharmaceuticals and agrochemicals . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .


Chemical Reactions Analysis

The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

Mechanism of Action

Via molecular docking, it was deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride involves the reaction of 1-methyl-1H-1,2,3-triazole with methanesulfonyl chloride in the presence of a base, followed by treatment with hydrogen fluoride.", "Starting Materials": [ "1-methyl-1H-1,2,3-triazole", "methanesulfonyl chloride", "base", "hydrogen fluoride" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-1,2,3-triazole in a suitable solvent.", "Step 2: Add methanesulfonyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "Step 4: Extract the product with a suitable solvent and dry over anhydrous magnesium sulfate.", "Step 5: Treat the product with hydrogen fluoride in the presence of a suitable solvent and a catalyst.", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2172029-58-0

Product Name

(1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride

Molecular Formula

C4H6FN3O2S

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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